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molecular formula C14H14ClO3P B014004 Dibenzyl chlorophosphonate CAS No. 538-37-4

Dibenzyl chlorophosphonate

Cat. No. B014004
M. Wt: 296.68 g/mol
InChI Key: YADJFRGSGWGMNH-UHFFFAOYSA-N
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Patent
US06294521B1

Procedure details

Dibenzyl chlorophosphate was prepared by adding N-chlorosuccinimide (1.28 g) to a stirred solution of dibenzylphosphite (2.5 g) in benzene (100 ml) at room temperate. After 2 hrs at room temperature the solid (succinimide) was filtered off and the filtrate concentrated to about 5 ml, which was added dropwise to a solution of phenyl 2,3,4-tri-O-acetyl-D-mannoside (3.3 g) in dry pyridine (15 ml) at 0° C. with sting over 1 hour and the mixture allowed to stand at room temperature over night. The mixture was then heated at 40° C. for 2 hours. The solvent was evaporated off under reduced pressure and the residue chromatographed on a silica gel column (silica gel 60; 2.5×50 cm). Initial fractions eluted with methylene chloride were discarded and subsequent elution with ehloroform gave phenyl 2,3,4-tri-O-acetyl-D-mannoside 6-dibenzylphosphate (2.6 g). Calculated for C32H35O12P.2H2O; C, 56.6%; H, 5.8%. Found: C, 56.7%; H, 5.8%.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[CH2:9]([O:16][P:17]([O-:26])[O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1C=CC=CC=1>[P:17]([Cl:1])([O:16][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)([O:18][CH2:19][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:26]

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OP(OCC1=CC=CC=C1)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2 hrs at room temperature the solid (succinimide) was filtered off
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to about 5 ml, which
ADDITION
Type
ADDITION
Details
was added dropwise to a solution of phenyl 2,3,4-tri-O-acetyl-D-mannoside (3.3 g) in dry pyridine (15 ml) at 0° C.
WAIT
Type
WAIT
Details
to stand at room temperature over night
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on a silica gel column (silica gel 60; 2.5×50 cm)
WASH
Type
WASH
Details
Initial fractions eluted with methylene chloride
WASH
Type
WASH
Details
subsequent elution with ehloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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